(Z)-N-{[4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YL](4-NITRO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE}HYDROXYLAMINE
Description
(Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE is a complex organic compound featuring a triazole ring, a nitro group, and an oxadiazole ring
Properties
IUPAC Name |
(NZ)-N-[[4-(chloromethyl)triazol-1-yl]-(4-nitro-1,2,5-oxadiazol-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN7O4/c7-1-3-2-13(12-8-3)5(9-15)4-6(14(16)17)11-18-10-4/h2,15H,1H2/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCOADUOGKNYTC-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(=NO)C2=NON=C2[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=NN1/C(=N\O)/C2=NON=C2[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles and hydroxylamines.
Final Assembly: The final compound is assembled by linking the triazole and oxadiazole rings through appropriate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe or reagent in biochemical assays. Its ability to undergo various chemical reactions makes it useful for labeling and detecting biomolecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the triazole and oxadiazole rings suggests potential activity against various biological targets, including enzymes and receptors.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their biological activity and are used in various pharmaceutical applications.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their stability and are used in materials science and as pharmaceutical agents.
Uniqueness
(Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE is unique due to the combination of the triazole and oxadiazole rings in a single molecule. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
